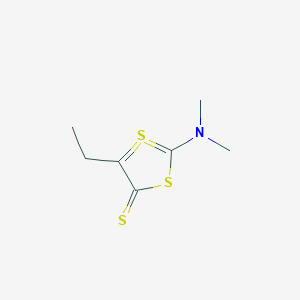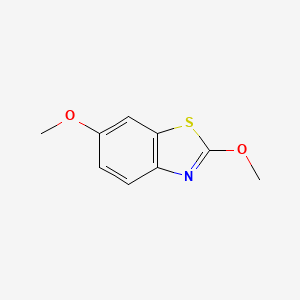
methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound. It belongs to the class of pyrrolidine carboxylates, which are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a methyl group on the phenoxy ring suggests potential reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromo-2-methylphenol and an appropriate leaving group on the pyrrolidine ring.
Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid.
Reduction: Methyl (2S)-4-(2-methylphenoxy)pyrrolidine-2-carboxylate.
Substitution: Methyl (2S)-4-(4-aminophenoxy)pyrrolidine-2-carboxylate or methyl (2S)-4-(4-mercaptophenoxy)pyrrolidine-2-carboxylate.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyrrolidine ring suggests potential interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-4-(4-chloro-2-methylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl (2S)-4-(4-fluoro-2-methylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl (2S)-4-(4-iodo-2-methylphenoxy)pyrrolidine-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of methyl (2S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can affect the compound’s interactions with biological targets.
Propriétés
Numéro CAS |
1217699-69-8 |
|---|---|
Formule moléculaire |
C13H16BrNO3 |
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
methyl (2S,4S)-4-(4-bromo-2-methylphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO3/c1-8-5-9(14)3-4-12(8)18-10-6-11(15-7-10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
FGKUOGOMLYRVOK-QWRGUYRKSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)O[C@H]2C[C@H](NC2)C(=O)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OC2CC(NC2)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)




![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)
![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)



![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
